N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride -

N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride

Catalog Number: EVT-6151502
CAS Number:
Molecular Formula: C17H15ClN6O2
Molecular Weight: 370.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib

Compound Description: Ibrutinib is a clinically approved kinase inhibitor, specifically targeting Bruton's tyrosine kinase (BTK) [, ]. This drug has shown efficacy in treating B-cell malignancies and has served as a starting point for developing novel kinase inhibitors [, ].

Relevance: Although Ibrutinib itself does not directly contain the pyrazolo[3,4-d]pyrimidine scaffold, its core pharmacophore has been identified as a promising starting point for designing new inhibitors against various kinases, including EGFR and FLT3 [, ]. This suggests that the pyrazolo[3,4-d]pyrimidine moiety found in N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride could also potentially interact with similar kinase targets.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: CHMFL-EGFR-202 is a potent and irreversible inhibitor of EGFR, specifically targeting both primary (L858R, del19) and drug-resistant (L858R/T790M) mutations []. It exhibits a distinct binding mode, forming a covalent bond with Cys797 in the "DFG-in-C-helix-out" inactive conformation of EGFR [].

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a highly potent and selective type II inhibitor of FLT3 kinase, particularly effective against FLT3-ITD mutations and associated oncogenic mutations []. It exhibits strong antiproliferative effects against FLT3-ITD-positive AML cells, affecting signaling pathways and inducing apoptosis [].

Relevance: Similar to CHMFL-EGFR-202, CHMFL-FLT3-213 also shares the central 1H-pyrazolo[3,4-d]pyrimidine core with N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride. CHMFL-FLT3-213 incorporates a 4-(2-morpholinoethoxy)phenyl group at the 3-position and a 1-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl) group at the 1-position of the pyrazolo[3,4-d]pyrimidine core []. This emphasizes the adaptability of the pyrazolo[3,4-d]pyrimidine scaffold for developing compounds with targeted kinase inhibitory activities.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound represents a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety [].

Relevance: While not strictly containing the 1H-pyrazolo[3,4-d]pyrimidine core, this compound is relevant due to its inclusion of the related pyrazolo[3,4-b]pyridine ring system []. This structural similarity suggests that exploring the biological activity of N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride in comparison to compounds containing the pyrazolo[3,4-b]pyridine motif could be of interest.

Properties

Product Name

N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride

IUPAC Name

N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride

Molecular Formula

C17H15ClN6O2

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C17H14N6O2.ClH/c1-23-16-13(9-20-23)15(18-10-19-16)21-11-4-6-12(7-5-11)22-17(24)14-3-2-8-25-14;/h2-10H,1H3,(H,22,24)(H,18,19,21);1H

InChI Key

QFSFETRMGWWMFK-UHFFFAOYSA-N

SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4.Cl

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.